FHA-Domain Binding Affinity: 15-Fold Improvement over Parent Resveratrol
In a fluorescence quenching assay measuring direct binding to the FHA domain of PELI1, Peli1-IN-1 (compound 3d) exhibited a dissociation constant (Kd) of 8.2–8.3 μM. The parent compound resveratrol, evaluated under the same assay conditions, showed a Kd of 125.3 μM [1]. The structural modifications from resveratrol to Peli1-IN-1 produced an approximately 15-fold improvement in binding affinity [1].
| Evidence Dimension | Binding affinity to PELI1 FHA domain (Kd) |
|---|---|
| Target Compound Data | Kd = 8.2–8.3 μM |
| Comparator Or Baseline | Resveratrol: Kd = 125.3 μM |
| Quantified Difference | ~15-fold improvement (125.3 μM → 8.2 μM) |
| Conditions | Fluorescence quenching assay; purified PELI1 FHA domain protein |
Why This Matters
The 15-fold enhanced binding affinity relative to resveratrol enables lower working concentrations in cellular assays while reducing off-target effects associated with high-concentration resveratrol treatment.
- [1] Xu G, Zhou Q, Qi J, et al. Resveratrol-derived inhibitors of the E3 ubiquitin ligase PELI1 inhibit the metastasis of triple-negative breast cancer. Eur J Med Chem. 2023;265:116060. doi:10.1016/j.ejmech.2023.116060 View Source
